molecular formula C10H6BrN3S B3037107 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine CAS No. 439107-52-5

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine

Cat. No.: B3037107
CAS No.: 439107-52-5
M. Wt: 280.15 g/mol
InChI Key: LPQJEIHBQLQDNX-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo[1,2-a]pyrimidine ring system with a bromothiophene substituent

Safety and Hazards

The safety data sheet for 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Research on imidazo[1,2-a]pyrimidines is ongoing, with a focus on developing new synthetic methodologies and exploring their pharmacological effects . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . The aim is to synthesize novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine are largely unexplored. It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . This suggests that 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Given its structural similarity to other imidazo[1,2-a]pyridines, it is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 5-bromo-2-thiophenecarboxaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of environmentally benign solvents and catalyst-free approaches is also emphasized to ensure a cleaner production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:

Uniqueness

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the bromothiophene moiety imparts unique electronic properties, making it suitable for applications in material science and organic electronics .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3S/c11-9-3-2-8(15-9)7-6-14-5-1-4-12-10(14)13-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQJEIHBQLQDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252980
Record name 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439107-52-5
Record name 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439107-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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